molecular formula C14H19N5O5S B15190686 Thiazolo(2,3-f)purine-3(2H)-acetamide, 1,4,6,7-tetrahydro-N,N-bis(2-hydroxyethyl)-2,4-dioxo-1-methyl- CAS No. 178452-84-1

Thiazolo(2,3-f)purine-3(2H)-acetamide, 1,4,6,7-tetrahydro-N,N-bis(2-hydroxyethyl)-2,4-dioxo-1-methyl-

Cat. No.: B15190686
CAS No.: 178452-84-1
M. Wt: 369.40 g/mol
InChI Key: IUDSLGZLKJRSSU-UHFFFAOYSA-N
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Description

Thiazolo(2,3-f)purine-3(2H)-acetamide, 1,4,6,7-tetrahydro-N,N-bis(2-hydroxyethyl)-2,4-dioxo-1-methyl- is a complex organic compound that belongs to the class of thiazolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiazolo(2,3-f)purine-3(2H)-acetamide, 1,4,6,7-tetrahydro-N,N-bis(2-hydroxyethyl)-2,4-dioxo-1-methyl- typically involves multi-step organic reactions. The starting materials often include purine derivatives and thiazole compounds. The reaction conditions may require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing cost-effective processes. The use of continuous flow reactors and automated systems might be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

Thiazolo(2,3-f)purine-3(2H)-acetamide, 1,4,6,7-tetrahydro-N,N-bis(2-hydroxyethyl)-2,4-dioxo-1-methyl- can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This involves replacing one functional group with another, typically using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The conditions vary depending on the desired reaction, but they often involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation might yield a more oxidized form of the compound, while reduction could produce a more reduced form. Substitution reactions can result in derivatives with different functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antiviral properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of thiazolo(2,3-f)purine-3(2H)-acetamide, 1,4,6,7-tetrahydro-N,N-bis(2-hydroxyethyl)-2,4-dioxo-1-methyl- involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.

Comparison with Similar Compounds

Similar Compounds

    Thiazolopyrimidines: A class of compounds with similar structures and potential biological activities.

    Purine Derivatives: Compounds that share the purine core structure and exhibit diverse biological properties.

Uniqueness

Thiazolo(2,3-f)purine-3(2H)-acetamide, 1,4,6,7-tetrahydro-N,N-bis(2-hydroxyethyl)-2,4-dioxo-1-methyl- is unique due to its specific combination of functional groups and structural features

Properties

CAS No.

178452-84-1

Molecular Formula

C14H19N5O5S

Molecular Weight

369.40 g/mol

IUPAC Name

N,N-bis(2-hydroxyethyl)-2-(4-methyl-1,3-dioxo-7,8-dihydropurino[8,7-b][1,3]thiazol-2-yl)acetamide

InChI

InChI=1S/C14H19N5O5S/c1-16-11-10(18-4-7-25-13(18)15-11)12(23)19(14(16)24)8-9(22)17(2-5-20)3-6-21/h20-21H,2-8H2,1H3

InChI Key

IUDSLGZLKJRSSU-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)CC(=O)N(CCO)CCO)N3CCSC3=N2

Origin of Product

United States

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